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Compound of Interest

Compound Name:
4-Chloro-7,8-

dimethoxyquinazoline

CAS No.: 211320-77-3

Cat. No.: B1451997 Get Quote

Executive Summary: The 7,8-Dimethoxy Scaffold
While the 6,7-dimethoxyquinazoline scaffold is ubiquitous in classical alpha-1 blockers (e.g.,

Prazosin, Doxazosin) and first-generation EGFR inhibitors (e.g., Gefitinib), the 7,8-dimethoxy

isomer represents a distinct pharmacophore. By shifting the methoxy substituent from the C6 to

the C8 position, the electronic density of the pyrimidine ring is altered, influencing both the

binding affinity to kinase ATP pockets and the metabolic stability of the resulting drug

candidates.

4-Chloro-7,8-dimethoxyquinazoline serves as the critical electrophilic intermediate for

accessing this chemical space. Its high reactivity at the C4 position allows for rapid

diversification via Nucleophilic Aromatic Substitution (SNAr), making it an essential tool for

Structure-Activity Relationship (SAR) exploration in oncology and CNS drug discovery.

Physicochemical Profile
The following data characterizes the core intermediate. Researchers should note the storage

requirements, as the C4-chloride is prone to hydrolysis upon exposure to atmospheric

moisture.
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Property Specification

Chemical Name 4-Chloro-7,8-dimethoxyquinazoline

CAS Number 211320-77-3

Molecular Formula C₁₀H₉ClN₂O₂

Molecular Weight 224.64 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, DMSO, DMF; sparingly soluble

in non-polar solvents.

Melting Point ~174–178 °C (Decomposes)

Storage
2–8 °C, under inert atmosphere

(Argon/Nitrogen). Desiccate.

Stability
Moisture sensitive. Hydrolyzes to 7,8-

dimethoxyquinazolin-4(3H)-one.

Synthetic Architecture
The synthesis of 4-Chloro-7,8-dimethoxyquinazoline is a convergent process starting from 2-

amino-3,4-dimethoxybenzoic acid. The workflow consists of cyclocondensation followed by

deoxy-chlorination.

Synthesis Pathway Diagram
The following logic flow illustrates the transformation from the benzoic acid precursor to the

activated chloride.
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Figure 1: Synthetic route for 4-Chloro-7,8-dimethoxyquinazoline. Note the reversibility of the

final step upon exposure to moisture.

Detailed Experimental Protocols
Step 1: Cyclization to 7,8-Dimethoxyquinazolin-4(3H)-one
This step constructs the pyrimidine ring. Formamide serves as both the reagent and solvent.[1]

Charge: In a round-bottom flask, suspend 2-amino-3,4-dimethoxybenzoic acid (1.0 eq) in

formamide (10–15 volumes).

Heat: Reflux the mixture at 140–160 °C for 4–6 hours. The reaction is driven by the release

of water.

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water. The

quinazolinone will precipitate as a solid.[2][3]

Isolation: Filter the precipitate, wash extensively with water (to remove residual formamide),

and dry in a vacuum oven at 60 °C.

QC Check: Verify product by LC-MS (M+H ≈ 207).

Step 2: Chlorination to 4-Chloro-7,8-dimethoxyquinazoline
Caution: POCl₃ is highly corrosive and reacts violently with water.

Charge: Suspend dried 7,8-dimethoxyquinazolin-4(3H)-one (1.0 eq) in POCl₃ (Phosphorus

Oxychloride, 5–8 volumes).

Catalysis: Add catalytic DMF (N,N-Dimethylformamide, 2–3 drops per gram of substrate).

This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

Reaction: Reflux (approx. 105 °C) for 2–4 hours. The suspension should clear as the starting

material is consumed.

Quench (Critical):

Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap).
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Dissolve the residue in dry DCM.

Pour the organic stream slowly into a stirred mixture of ice and saturated NaHCO₃. Do not

pour water into the residue.

Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

Purification: Recrystallize from hexane/DCM or use immediately.

Reactivity & Functionalization
The utility of 4-Chloro-7,8-dimethoxyquinazoline lies in its susceptibility to Nucleophilic

Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring (enhanced

by the protonated nitrogen under acidic conditions or general activation) makes C4 highly

electrophilic.

Reaction Mechanism (SNAr)
The reaction proceeds via an addition-elimination mechanism. The choice of base and solvent

controls the rate and cleanliness of the conversion.
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Figure 2: Mechanistic flow of the SNAr coupling reaction at the C4 position.

General Coupling Protocol (Library Synthesis)
This protocol is optimized for parallel synthesis of kinase inhibitors.

Solvent: Isopropanol (iPrOH) is preferred. It dissolves the starting materials but often

precipitates the product as the hydrochloride salt, driving the reaction to completion.
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Base: None (if isolating HCl salt) or DIPEA (if isolating free base).

Procedure:

Dissolve 4-Chloro-7,8-dimethoxyquinazoline (1.0 eq) in Isopropanol (10 mL/g).

Add the Aniline/Amine nucleophile (1.1 eq).

Heat to reflux (80 °C) for 2–4 hours.

Monitoring: TLC (5% MeOH in DCM) or LC-MS.

Workup:

Method A (Salt Isolation): Cool to 0 °C. Filter the precipitate.[2] Wash with cold ether. This

yields the HCl salt.

Method B (Free Base): Evaporate solvent. Redissolve in DCM. Wash with NaHCO₃. Dry

and concentrate.

Safety & Handling
Hydrolysis Hazard: The C4-chlorine bond is labile. Exposure to humid air converts the

compound back to the quinazolinone (inactive). Store in a desiccator.

Corrosivity: Residual POCl₃ in crude preparations can cause severe burns and release HCl

gas upon contact with moisture. Always quench crude material carefully.

Toxicology: Quinazoline intermediates should be treated as potential genotoxins and potent

kinase inhibitors. Use full PPE (gloves, goggles, fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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